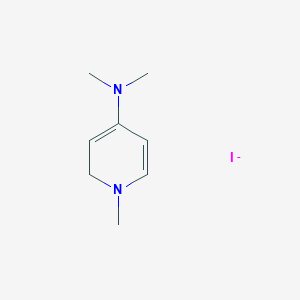
3,4-Dimethoxy-2-(methoxycarbonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethoxy-2-(methoxycarbonyl)benzoic acid, also known as Veratric acid, is a derivative of benzoic acid. It is characterized by the presence of two methoxy groups and a methoxycarbonyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-2-(methoxycarbonyl)benzoic acid typically involves the esterification of 3,4-dimethoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethoxy-2-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
3,4-Dimethoxy-2-(methoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,4-Dimethoxy-2-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dimethoxybenzoic acid
- 3,4-Dimethylprotocatechuic acid
- Veratrumenoic acid
- Veratrylic acid
Uniqueness
3,4-Dimethoxy-2-(methoxycarbonyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its methoxycarbonyl group differentiates it from other similar compounds, making it valuable in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
128823-80-3 |
|---|---|
Molekularformel |
C11H12O6 |
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
3,4-dimethoxy-2-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H12O6/c1-15-7-5-4-6(10(12)13)8(9(7)16-2)11(14)17-3/h4-5H,1-3H3,(H,12,13) |
InChI-Schlüssel |
MKDRDNZMGUXDIU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C(=O)O)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorobenzyl)-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126839.png)



![2-[(3,5-dinitrophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14126863.png)
![(E)-1-[4-(2,6-dichlorophenyl)sulfanyl-3-nitrophenyl]-N-methoxymethanimine](/img/structure/B14126874.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14126875.png)



![Tert-butyl N-[4-(benzyloxy)phenyl]carbamate](/img/structure/B14126924.png)
![2-(1-(Benzo[d][1,3]dioxol-5-yl)vinyl)phenol](/img/structure/B14126931.png)

![(2E)-2-[4-(dimethylamino)benzylidene]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B14126941.png)
